N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)cyclopropanecarboxamide
Description
N-(5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)cyclopropanecarboxamide is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core substituted with a methoxy group at position 5. The molecule incorporates a 2-methylphenyl group at position 5 of the heterocycle, further functionalized with a cyclopropanecarboxamide moiety. The cyclopropane ring contributes to conformational rigidity, which may enhance binding specificity compared to bulkier carbocyclic analogs .
Properties
IUPAC Name |
N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-11-3-4-13(9-14(11)20-18(23)12-5-6-12)15-10-22-16(19-15)7-8-17(21-22)24-2/h3-4,7-10,12H,5-6H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMTZUUONZGXHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Imidazo[1,2-b]pyridazine vs. Triazolo[1,5-a]pyridine
Filgotinib () shares the cyclopropanecarboxamide group but employs a triazolo[1,5-a]pyridine core instead of imidazo[1,2-b]pyridazine. Filgotinib’s clinical success as a JAK1 inhibitor highlights the therapeutic relevance of cyclopropanecarboxamide in modulating kinase activity .
Imidazo[1,2-b]pyridazine vs. Imidazo[1,2-a]pyridine
The compound 6-chloro-N-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide () differs in the positioning of the fused rings (pyridine vs. pyridazine). The imidazo[1,2-a]pyridine system lacks the pyridazine’s two adjacent nitrogen atoms, which may reduce polarity and hydrogen-bonding capacity. This structural difference could influence solubility and target selectivity .
Carboxamide Substituent Modifications
Cyclopropane vs. Cyclopentane Carboxamide
N-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide () replaces the cyclopropane with a cyclopentane ring. The chloro substituent on the phenyl ring introduces electron-withdrawing effects, which may enhance electrophilic interactions in target binding .
Data Table: Structural and Molecular Comparison
Research Findings and Implications
- Conformational Rigidity : The cyclopropane carboxamide in the target compound likely enhances binding precision compared to cyclopentane analogs, as observed in kinase inhibitors like filgotinib .
- Electron-Donating vs. Withdrawing Groups : The 6-methoxy group on the imidazo[1,2-b]pyridazine core may improve solubility relative to chloro-substituted analogs (e.g., ), though at the cost of reduced electrophilicity .
- Synthetic Feasibility : and suggest that chloro or methoxy substituents on the heterocycle are compatible with multi-step syntheses, enabling modular derivatization for structure-activity relationship studies .
Q & A
Basic: What are the standard synthetic protocols for preparing N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)cyclopropanecarboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-b]pyridazine core. Key steps include:
- Condensation reactions to assemble the heterocyclic ring system (e.g., using 6-methoxyimidazo[1,2-b]pyridazine precursors).
- Nucleophilic substitution to introduce the cyclopropanecarboxamide group at the phenyl position.
- Solvent optimization : Dimethylformamide (DMF) or dichloromethane (DCM) are commonly used for their polarity and ability to stabilize intermediates .
- Purification : Column chromatography or recrystallization ensures >95% purity. Reaction progress is monitored via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
Basic: How is the compound characterized for structural confirmation and purity?
Methodological Answer:
Critical analytical techniques include:
- NMR spectroscopy :
- ¹H/¹³C NMR : Peaks for methoxy (δ ~3.8–4.0 ppm), cyclopropane protons (δ ~1.2–1.5 ppm), and aromatic protons (δ ~6.5–8.0 ppm) confirm regiochemistry .
- HSQC/HMBC : Validates connectivity between imidazo[1,2-b]pyridazine and phenyl rings.
- HPLC : Reverse-phase C18 columns (e.g., 90% MeOH/water) assess purity (>95%) .
- Mass spectrometry : High-resolution MS (HRMS) matches the molecular formula (e.g., C22H20N4O3) .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies in IC50 values or target selectivity may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for kinase inhibition) .
- Metabolic stability : Evaluate hepatic microsomal stability (e.g., human liver microsomes, NADPH cofactor) to assess whether metabolite interference explains inconsistencies .
- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to isolate SAR trends .
Advanced: How are reaction conditions optimized for scalable synthesis?
Methodological Answer:
Key parameters include:
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during cyclopropane coupling; reflux (80–100°C) accelerates ring closure .
- Catalyst screening : Pd(OAc)₂/Xantphos for Buchwald-Hartwig amidation improves yield (from 50% to >75%) .
- Solvent selection : Switch from DMF to acetonitrile reduces purification complexity .
- Kinetic studies : Use in situ IR or LC-MS to identify rate-limiting steps (e.g., imidazo[1,2-b]pyridazine formation) .
Basic: What biological targets are associated with this compound?
Methodological Answer:
Imidazo[1,2-b]pyridazine derivatives are linked to:
- Kinase inhibition : VEGFR2 (Kd ~5–50 nM in SPR assays) .
- Anticancer activity : In vitro cytotoxicity (IC50 1–10 μM in HepG2 or MCF-7 cells) via apoptosis induction (Annexin V/PI staining) .
- Antimicrobial screening : MIC values against Gram-positive bacteria (e.g., S. aureus: MIC ~8–16 μg/mL) .
Advanced: How is computational modeling used to predict SAR?
Methodological Answer:
- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding to VEGFR2 (PDB: 4ASD), highlighting interactions with hinge region (e.g., cyclopropane carbonyl with Cys919) .
- MD simulations : 100-ns simulations assess conformational stability of the imidazo[1,2-b]pyridazine core in aqueous/PBS buffer .
- QSAR models : Hammett σ values for substituents correlate with logP and IC50 (R² >0.85) .
Advanced: How to address low solubility in biological assays?
Methodological Answer:
- Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) for in vitro assays; limit DMSO to <0.1% to avoid cytotoxicity .
- Prodrug design : Introduce phosphate esters at the methoxy group to enhance aqueous solubility (e.g., 10-fold increase in PBS) .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) for sustained release .
Basic: What are the critical stability considerations during storage?
Methodological Answer:
- Degradation pathways : Hydrolysis of the cyclopropane amide (t₁/₂ ~14 days at pH 7.4, 37°C) .
- Storage conditions : Lyophilize and store at -20°C under argon; avoid light exposure (UV degradation at λ >300 nm) .
- Stability-indicating assays : RP-HPLC with PDA detection monitors degradation products (e.g., cyclopropane ring-opened analogs) .
Advanced: How to design analogs to improve metabolic stability?
Methodological Answer:
- Isotopic labeling : Replace methoxy with deuterated methoxy (CD3O) to slow CYP450-mediated demethylation .
- Steric shielding : Introduce methyl groups ortho to the cyclopropane amide to hinder esterase cleavage .
- In vitro ADME : Screen analogs in human hepatocytes (CLint <10 μL/min/mg desirable) .
Advanced: What methodologies validate target engagement in cellular models?
Methodological Answer:
- CETSA (Cellular Thermal Shift Assay) : Heat shock (37–65°C) lysates to confirm VEGFR2 stabilization (ΔTm ~5°C) .
- Western blotting : Phospho-VEGFR2 (Tyr951) inhibition correlates with dose-dependent activity (EC50 ~50 nM) .
- SPR-based binding : Immobilize VEGFR2 on CM5 chips; measure kon/koff (e.g., kon = 1.5×10⁵ M⁻¹s⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
